Kasugamine - 19477-25-9

Kasugamine

Catalog Number: EVT-271595
CAS Number: 19477-25-9
Molecular Formula: C28H36Cl4N3O13P
Molecular Weight: 146.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kasugamine is a bioactive chemical.
Source and Classification

Kasugamine was first isolated from Streptomyces kasugaensis, a bacterium discovered near the Kasuga shrine in Nara, Japan. It is classified as an aminoglycoside antibiotic due to its structural characteristics and biological activity. The chemical formula for kasugamine hydrochloride is C14H28ClN3O10C_{14}H_{28}ClN_{3}O_{10} . This compound plays a crucial role in the biosynthesis of kasugamycin, which has applications in agriculture and medicine due to its antifungal and antibacterial properties.

Synthesis Analysis

The synthesis of kasugamine involves several complex steps. A notable method is the sulfamate-tethered aza-Wacker cyclization, which allows for the construction of kasugamine derivatives from simpler precursors. The synthesis typically follows these stages:

  1. Starting Material: The process often begins with readily available monosaccharides or linear precursors.
  2. Functional Group Manipulation: The synthesis involves multiple functional group modifications to increase complexity.
  3. Cyclization: A late-stage cyclization step is employed to form the final kasugamine structure.

In one reported synthesis, researchers utilized a 14-step process starting from an epoxide, leading to a kasugamine synthon that can be further modified for total syntheses of related antibiotics . Key reactions include tosylation and Pd-catalyzed hydrogenolysis to achieve desired transformations efficiently.

Molecular Structure Analysis

Kasugamine's molecular structure features several functional groups characteristic of aminoglycosides, including amino and hydroxyl groups. The compound's stereochemistry is critical for its biological activity. Structural elucidation techniques such as X-ray crystallography have confirmed the identity and stereochemistry of synthesized kasugamine derivatives .

The core structure consists of a cyclitol ring linked to amino sugars, which are essential for its interaction with ribosomal RNA during protein synthesis inhibition. The binding sites on the ribosome have been identified through crystallographic studies, revealing how kasugamine mimics nucleotides in mRNA .

Chemical Reactions Analysis

Kasugamine participates in several chemical reactions that are vital for its function as an antibiotic:

  • Protein Synthesis Inhibition: Kasugamine inhibits bacterial growth by interfering with translation initiation on ribosomes. It competes with initiator transfer RNA for binding sites on the 30S ribosomal subunit .
  • Resistance Mechanisms: Bacteria can develop resistance through mutations in the 16S rRNA methyltransferase KsgA, which modifies nucleotides in ribosomal RNA, reducing drug efficacy .

These reactions highlight the importance of understanding both the therapeutic actions and potential resistance mechanisms associated with kasugamine.

Mechanism of Action

The mechanism by which kasugamine exerts its antibacterial effects primarily involves inhibition of protein synthesis. It binds within the messenger RNA channel of the 30S ribosomal subunit, specifically interacting with conserved nucleotides (G926 and A794) in 16S rRNA . This binding disrupts the normal codon-anticodon interactions necessary for translation initiation:

  • Direct Competition: Kasugamine competes with initiator transfer RNA.
  • Induction of Ribosome Changes: It induces the formation of atypical ribosomes that selectively translate leaderless mRNA .

These actions ultimately lead to impaired protein synthesis and bacterial cell growth inhibition.

Physical and Chemical Properties Analysis

Kasugamine exhibits distinct physical and chemical properties:

  • Appearance: It is typically found as a white crystalline solid.
  • Solubility: Kasugamine is soluble in water due to its polar functional groups.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.

These properties are crucial for its formulation as an antibiotic and influence its bioavailability and efficacy.

Applications

Kasugamine has several important scientific applications:

  • Antibiotic Development: As a precursor to kasugamycin, it plays a vital role in developing new antibiotics targeting resistant bacterial strains.
  • Agricultural Use: Kasugamycin is utilized as a fungicide to protect crops from fungal diseases like rice blast .
  • Research Tool: Its mechanism of action provides insights into ribosomal function and antibiotic resistance mechanisms.
Biosynthesis and Isolation of Kasugamine

Biogenetic Pathways in Streptomyces kasugaensis

Kasugamine biosynthesis originates from the primary metabolite uridine diphosphate N-acetyl-D-glucosamine (UDP-GlcNAc). Genetic analyses of S. kasugaensis strains (M338-M1, MB273-C4, KACC 20262) identified a conserved ~22 kb biosynthetic gene cluster (BGC) harboring essential open reading frames (ORFs) designated kasA through kasQ and beyond. This cluster orchestrates the stepwise conversion of UDP-GlcNAc into the mature kasugamine donor, UDP-carboxyformimidoyl-kasugamine. Crucially, disruption of genes within this cluster, such as kasD (encoding a dTDP-glucose 4,6-dehydratase homolog) or kasH (encoding kasugamycin acetyltransferase), abolishes kasugamycin production, confirming their indispensable role. The core pathway proceeds as follows: [1] [3] [6]

  • Epimerization: UDP-GlcNAc undergoes C2 epimerization catalyzed by the putative UDP-GlcNAc 2-epimerase KasQ, yielding UDP-N-acetyl-D-mannosamine (UDP-ManNAc).
  • Dehydration: KasD, a member of the NDP-sugar 4,6-dehydratase family, converts UDP-ManNAc to UDP-4-keto-6-deoxy-ManNAc. This step introduces the characteristic 6-deoxy functionality.
  • C3 Dehydration & C4 Transamination: A PLP-dependent dehydratase (KasR, functionally analogous to GDP-4-keto-6-deoxy-D-mannose-3-dehydratase ColD) removes the C3-OH group. Subsequently, another PLP-dependent aminotransferase, KasC, catalyzes transamination at C4, utilizing a suitable amino donor to generate UDP-N-acetyl-kasugamine (UDP-4-amino-3,4,6-trideoxy-ManNAc).
  • Deacetylation: The hydrolase KasE removes the N-acetyl group, yielding UDP-kasugamine.
  • Carboxyformimidoylation: The glycine oxidase-like enzyme KasN oxidizes glycine, facilitating the transfer of a carboxyformimidoyl group onto the C4 amino group of UDP-kasugamine. This step forms the final activated sugar donor, UDP-carboxyformimidoyl-kasugamine. Intact glycine is incorporated without bond cleavage, though the precise mechanistic details require further elucidation. [1]

Table 1: Core Enzymes in Kasugamine Biosynthesis

GeneEnzyme FunctionCatalyzed ReactionKey Product
kasQUDP-GlcNAc 2-epimeraseC2 epimerizationUDP-ManNAc
kasDUDP-sugar 4,6-dehydratase4,6-DehydrationUDP-4-keto-6-deoxy-ManNAc
kasRPLP-dependent C3 dehydrataseC3-OH removalUDP-4-keto-3,6-dideoxy-ManNAc
kasCPLP-dependent C4 aminotransferaseTransamination at C4UDP-N-acetyl-kasugamine
kasEHydrolaseN-DeacetylationUDP-kasugamine
kasNGlycine oxidase-type enzymeCarboxyformimidoylation of C4 amino groupUDP-carboxyformimidoyl-kasugamine

Enzymatic Mechanisms for Amino Sugar Assembly

The enzymatic transformations within the kasugamine pathway employ diverse chemical mechanisms, showcasing the versatility of sugar-modifying enzymes:

  • KasD (4,6-Dehydratase): Belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. It utilizes NAD+ as a cofactor. The mechanism involves oxidation at C4 (forming a 4-keto intermediate), elimination of water across C5-C6 (creating a 5,6-ene intermediate), and stereospecific reduction at C6 by NADH, resulting in the 4-keto-6-deoxy sugar. Substrate specificity studies reveal KasD exhibits a broad substrate spectrum, acting on various dNDP-sugars beyond its natural substrate, suggesting potential utility in biocatalysis. [1] [6] [8]
  • KasR & KasC (PLP-dependent Enzymes): KasR catalyzes a dehydration reaction, likely via an enol intermediate generated after PLP-mediated deprotonation. KasC catalyzes a classic PLP-dependent transamination. PLP forms a Schiff base with the amino group of an active site lysine. The α-keto acid substrate (UDP-4-keto-3,6-dideoxy-ManNAc) displaces the lysine, forming an external aldimine. Deprotonation generates a quinonoid intermediate, which undergoes protonation and hydrolysis to release the aminated product (UDP-N-acetyl-kasugamine) and pyridoxamine phosphate (PMP). Regeneration of the PLP form requires an amino acid donor, which remains to be definitively identified for KasC. [1]
  • KasN (Carboxyformimidoyl Transferase): Incorporates glycine intact into the carboxyformimidoyl moiety. KasN oxidizes glycine, likely generating an imine or activated carbonyl intermediate that reacts with the C4 amino group of UDP-kasugamine. Unlike the functionally related ForZ enzyme in fortimicin biosynthesis, KasN does not catalyze decarboxylation during this transfer. The exact nature of the activated glycine derivative and the transfer mechanism await detailed biochemical characterization. [1]

Fermentation Optimization for Yield Enhancement

Maximizing kasugamine yield, primarily achieved via kasugamycin production and subsequent hydrolysis, requires precise optimization of S. kasugaensis fermentation parameters. Key strategies include:

  • Genetic Engineering & Strain Improvement: Identification of the biosynthetic gene cluster (~22 kb fragment containing at least 17 ORFs in KACC 20262) enables targeted manipulation. Overexpression of rate-limiting enzymes (e.g., KasD, KasC) or deletion of competing pathways can enhance flux towards kasugamycin/kasugamine. Heterologous expression of the cluster in optimized hosts like Streptomyces lividans or Rhodococcus erythropolis L-88 offers an alternative route, potentially circumventing regulatory bottlenecks present in the native producer. [3] [6]
  • Nutrient Source Modulation: Carbon and nitrogen sources profoundly impact kasugamycin titers. Complex media containing starch, glycerol, or dextrin as carbon sources, combined with soybean meal, corn steep liquor, or yeast extract as nitrogen sources, are commonly employed. Optimizing the C:N ratio is critical to balance growth and secondary metabolite production. [3]
  • Environmental Parameter Control:
  • pH: Maintaining pH within a slightly acidic to neutral range (typically 6.0-7.2) is crucial for optimal enzyme activity and stability. Kasugamycin itself is sensitive to alkaline conditions.
  • Temperature: Standard fermentation temperatures range from 26-30°C.
  • Aeration and Agitation: Kasugamycin production is aerobic, demanding sufficient oxygen transfer rates (OTR). Optimizing agitation speed and aeration rate prevents oxygen limitation, which can drastically reduce yields.
  • Dissolved Oxygen (DO): Maintaining DO levels above a critical threshold (often 20-30% saturation) is essential. [3] [7]
  • Precursor Feeding: Supplementation with intermediates or precursors (e.g., glycine for the carboxyformimidoyl group, D-inositol for the aglycone) can sometimes boost yields by alleviating metabolic bottlenecks, although cost-effectiveness needs evaluation.

Table 2: Key Fermentation Parameters for Kasugamycin (Kasugamine Precursor) Optimization

ParameterOptimal Range/StrategyImpact on Yield
StrainS. kasugaensis wild-type or engineered mutants; Heterologous hosts (e.g., S. lividans)Engineered strains/hosts can significantly outperform wild-type
Carbon SourceStarch, Glycerol, DextrinProvides energy and carbon skeletons for biosynthesis
Nitrogen SourceSoybean meal, Corn steep liquor, Yeast extractSupplies nitrogen for amino acids and nucleotide sugars
pH6.0 - 7.2Maintains enzyme stability and activity; Prevents degradation
Temperature26°C - 30°COptimal for growth and secondary metabolism
Aeration/AgitationHigh OTR; Optimized RPM and air flow ratePrevents oxygen limitation, crucial for biosynthesis
Dissolved Oxygen> 20-30% saturationDirectly correlates with metabolic activity and yield
Duration120 - 168 hoursTime-course monitoring essential to harvest at peak titer

Challenges in Natural Source Extraction and Purification

Isolating kasugamine from its natural source, S. kasugaensis fermentation broth, faces significant hurdles:

  • Chemical Instability: Kasugamycin, and consequently kasugamine upon hydrolysis, is highly sensitive to environmental factors. It undergoes rapid degradation under heat, light exposure, and alkaline pH. This instability necessitates careful control throughout the extraction process, including low-temperature operations, protection from light, and maintenance of acidic to neutral pH conditions. Degradation products like kasuganobiosamine (kasugamine attached to D-chiro-inositol minus the carboxyformimidoyl group) are commonly observed contaminants. [2] [6]
  • Complex Broth Matrix: The fermentation broth is a complex mixture containing residual nutrients, cellular debris, primary metabolites, other secondary metabolites, and inorganic salts. Separating the polar, hydrophilic kasugamycin/kasugamine from this matrix requires multiple orthogonal separation steps.
  • Co-production Metabolites: S. kasugaensis may produce other metabolites alongside kasugamycin, some with similar physicochemical properties (polarity, charge), complicating chromatographic resolution.
  • Purification Strategy: Isolation typically involves:
  • Broth Clarification: Removal of mycelia and solids via filtration or centrifugation.
  • Adsorption/Desorption: Adsorption onto cationic ion-exchange resins is highly effective due to the basic nature of kasugamycin. Elution is achieved with dilute acids (e.g., HCl) or salt solutions. Alternatively, activated carbon adsorption can be used.
  • Solvent Extraction: While challenging due to the compound's polarity, solvent extraction into polar organic phases (e.g., n-butanol) from aqueous solution, sometimes facilitated by salting-out agents, is employed.
  • Chromatography: Final purification often requires multiple chromatographic steps, including ion-exchange chromatography (IEC), adsorption chromatography, and potentially counter-current chromatography (CCC) or preparative high-performance liquid chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) with C18 columns and ion-pairing reagents or hydrophilic interaction liquid chromatography (HILIC) are common choices for resolving kasugamycin from impurities. Scaling these steps while maintaining purity and yield is challenging.
  • Crystallization: Kasugamycin is often isolated as its crystalline hydrochloride salt for stability. Achieving high purity and crystal form consistency requires precise control of solvent composition, pH, temperature, and concentration. [1] [2] [6]
  • Yield Losses: Each purification step inherently incurs yield losses due to incomplete recovery, degradation, or the need for fractionation to achieve purity. The inherent instability further exacerbates these losses.

Properties

CAS Number

19477-25-9

Product Name

Kasugamine

IUPAC Name

(2S,4S,5R)-2,4-diamino-5-hydroxyhexanal

Molecular Formula

C28H36Cl4N3O13P

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C6H14N2O2/c1-4(10)6(8)2-5(7)3-9/h3-6,10H,2,7-8H2,1H3/t4-,5+,6+/m1/s1

InChI Key

NOEKKZNBKGTVKH-HDEPIXNQSA-N

SMILES

CC(C(CC(C=O)N)N)O

Solubility

Soluble in DMSO

Synonyms

kasugamine

Canonical SMILES

CC(C(CC(C=O)N)N)O

Isomeric SMILES

C[C@H]([C@H](C[C@@H](C=O)N)N)O

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